molecular formula C13H9BrN4O3 B1241006 Azumolene CAS No. 64748-79-4

Azumolene

Cat. No.: B1241006
CAS No.: 64748-79-4
M. Wt: 349.14 g/mol
InChI Key: SEGCNGONCZQFDW-OMCISZLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Azumolene can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with glycine to form 4-bromophenylglycine, which is then cyclized with urea to produce 4-bromophenylhydantoin. This intermediate is further reacted with formamide to yield this compound . The reaction conditions typically involve heating and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Azumolene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly at the bromine atom.

Scientific Research Applications

In Vitro Studies

  • Calcium Release Inhibition :
    • Azumolene has been demonstrated to block caffeine-induced contractures in muscle tissues from both humans and animals. In vitro studies indicated that this compound had an IC50 comparable to that of dantrolene sodium, suggesting similar efficacy in preventing muscle contractions induced by pharmacological agents .
  • Skeletal Muscle Studies :
    • Research involving mouse skeletal muscles showed that this compound effectively inhibited twitches and contractures with IC50 values indicating potent action at low concentrations (2.4-2.8 µM) across different muscle types .

In Vivo Studies

  • Animal Models :
    • In studies with RYR1 mutant mice, this compound significantly reduced mortality rates during induced MH crises by lowering hyperthermia and associated muscle damage markers like rhabdomyolysis .
    • Additionally, intravenous administration of this compound in pigs during MH crises resulted in survival rates of 100% when treated promptly with the compound .

Comparative Analysis with Dantrolene Sodium

FeatureThis compoundDantrolene Sodium
Water Solubility30-fold higherLow
Administration EaseEasier due to higher solubilityRequires dilution for injection
Efficacy (IC50)Similar to dantroleneVaries by muscle type
Clinical UsePotential for emergency treatmentEstablished but limited by solubility

Future Research Directions

Research into this compound's applications extends beyond malignant hyperthermia. Potential areas for exploration include:

  • Broader Muscle Disorders : Investigating its use in other conditions characterized by calcium dysregulation.
  • Veterinary Applications : Given its efficacy in animal models, further studies could explore its use in veterinary medicine for treating similar conditions in livestock and pets .
  • Pharmaceutical Development : Development of formulations that enhance the stability and delivery of this compound could expand its therapeutic uses.

Comparison with Similar Compounds

Azumolene is similar to dantrolene, its parent compound, but with some distinct differences:

Biological Activity

Azumolene is a water-soluble derivative of dantrolene sodium, primarily recognized for its role in treating malignant hyperthermia (MH), a severe reaction triggered by certain anesthetics. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative efficacy with dantrolene.

This compound operates by modulating the ryanodine receptor (RyR) channels in skeletal muscle cells, which play a crucial role in calcium release from the sarcoplasmic reticulum. The compound specifically inhibits the opening rate of RyR channels without significantly affecting their open time, thereby reducing the frequency of calcium sparks that are essential for muscle contraction. Research indicates that this compound achieves this through:

  • Calcium Spark Inhibition : this compound suppresses spontaneous Ca2+ sparks in a dose-dependent manner, with an effective concentration (EC50) of approximately 0.25 µM .
  • Malignant Hyperthermia Model : In models simulating MH conditions, this compound effectively reduces Ca2+ spark frequency without altering the properties of these sparks .

Comparative Efficacy

A series of studies have compared this compound's efficacy with that of dantrolene sodium:

  • In Vitro Studies : this compound demonstrated equipotency to dantrolene in inhibiting caffeine-induced contractures in both human and mammalian skeletal muscle tissues. The IC50 values for this compound were found to be comparable to those of dantrolene, indicating similar effectiveness in muscle relaxation during MH episodes .
  • Water Solubility Advantage : this compound's increased water solubility enhances its clinical applicability compared to dantrolene, which has low solubility and can complicate intravenous administration .

Table 1: Comparative IC50 Values for this compound and Dantrolene

Muscle TypeThis compound IC50 (µM)Dantrolene IC50 (µM)
Mouse Extensor Digitorum Longus2.8 ± 0.81.6 ± 0.4
Mouse Soleus2.4 ± 0.63.5 ± 1.2
Guinea Pig Gastrocnemius1.2 ± 0.1 mg/kg1.5 ± 0.2 mg/kg

Clinical Applications

This compound is primarily indicated for the treatment and prevention of malignant hyperthermia episodes, which can occur during surgical procedures involving general anesthesia. The recommended dosage ranges from 0.5 mg/kg to 50 mg/kg, depending on whether it is used for treatment or prevention . The rapid intravenous administration is preferred to achieve effective plasma concentrations quickly.

Case Studies

Several case studies highlight this compound's effectiveness:

  • Case Study in Humans : In vitro studies showed that this compound effectively blocked caffeine-induced contractures in human skeletal muscle samples from patients susceptible to malignant hyperthermia, demonstrating its potential as a therapeutic agent during surgical procedures .
  • Animal Models : Studies conducted on genetically susceptible pigs indicated that this compound administration resulted in significant reductions in muscle rigidity and metabolic disturbances associated with malignant hyperthermia .

Q & A

Basic Research Questions

Q. How can researchers validate analytical methods for quantifying azumolene in experimental settings?

Methodological validation should follow ICH guidelines, including assessments of linearity, accuracy, precision, and sensitivity. For example:

  • Linearity : Use standard solutions across defined concentration ranges (e.g., 5.0–15.0 μg/mL for HPLC, 7.0–12.0 μg/mL for UV spectrophotometry) and calculate regression coefficients .
  • Accuracy : Perform recovery tests at multiple concentrations (e.g., 80%, 100%, 120%) and calculate relative standard deviation (RSD) to ensure <2% variability .
  • Precision : Evaluate repeatability (intra-day) and intermediate precision (inter-day) using triplicate analyses of high, medium, and low concentrations .

Q. What experimental models are suitable for studying this compound’s efficacy against malignant hyperthermia (MH)?

Preclinical models include:

  • Swine models : MH-susceptible pigs demonstrate this compound’s potency equivalent to dantrolene .
  • In vitro skeletal muscle fibers : Measure SOCE (store-operated calcium entry) inhibition using protocols involving caffeine/ryanodine (C/R) challenges to simulate MH-like calcium dysregulation .
  • Murine diaphragm preparations : Assess this compound’s ability to block RyR1-mediated calcium sparks under mechanical ventilation stress .

Q. How should this compound solubility challenges be addressed in aqueous buffer systems?

Due to its limited aqueous solubility:

  • Prepare stock solutions in DMSO or DMF (2–10 mg/mL), then dilute in PBS (pH 7.2) to achieve working concentrations (e.g., 0.5 mg/mL in 1:1 DMF:PBS) .
  • Avoid long-term storage of aqueous solutions (>24 hours) to prevent precipitation .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in preventing ventilator-induced diaphragm atrophy be resolved?

  • Contextual analysis : In rodent studies, this compound (10–20 µM) blocked RyR1-mediated calcium sparks but failed to prevent atrophy, suggesting additional pathways (e.g., proteolytic systems) may dominate .
  • Methodological adjustments : Optimize dosing intervals (e.g., continuous infusion vs. bolus) and evaluate combinatorial therapies targeting ubiquitin-proteasome or autophagy pathways .

Q. What strategies improve this compound’s membrane permeability in cell-based assays?

  • Use fluo-4 instead of fura-2 for calcium imaging to avoid spectral overlap with this compound .
  • Pre-incubate cells with this compound (100–400 µM) for 30–90 minutes to enhance intracellular uptake, as demonstrated in human B-cell RyR inhibition studies .

Q. How does this compound’s mechanism differ from dantrolene in modulating RyR1?

  • Structural specificity : this compound binds distinct RyR1 regions, uncoupling SOCE activation from SR calcium release, unlike dantrolene’s direct channel blockade .
  • Functional assays : Compare graded SOCE responses in this compound-treated vs. dantrolene-treated muscle fibers using protocols with incremental caffeine concentrations .

Q. What are the implications of this compound’s prolonged calcium decline phase in certain cell types?

  • Hypothesis testing : In B cells, this compound increased the time constant (τ) of calcium decline by 6.5–10×, suggesting off-target effects on calcium extrusion pumps (e.g., SERCA, PMCA). Validate via ATPase activity assays .

Q. Data Interpretation and Conflict Resolution

Q. How should researchers address variability in this compound’s inhibitory potency across species?

  • Cross-species calibration : Test this compound batches in parallel on human and animal tissues (e.g., frog skeletal muscle fibers as a positive control) to confirm bioactivity thresholds .
  • Dose-response refinement : Adjust concentrations based on tissue-specific RyR1 isoform expression (e.g., higher doses for human B cells vs. rodent muscle) .

Q. What analytical techniques resolve discrepancies in this compound’s thermal stability profile?

  • Thermogravimetric analysis (TGA) : Characterize decomposition phases (e.g., 150–250°C for sodium this compound) and correlate with HPLC purity checks post-thermal stress .
  • Differential scanning calorimetry (DSC) : Identify polymorphic transitions that may affect shelf-life or formulation stability .

Q. Research Gaps and Future Directions

Q. Why has this compound not progressed to human MH trials despite preclinical promise?

  • Translational barriers : Limited pharmacokinetic data in primates and unresolved formulation challenges (e.g., rapid clearance, metabolite toxicity) require phase 0 microdosing studies .
  • Regulatory considerations : No FDA-approved analytical methods exist for this compound dosage forms, necessitating method cross-validation with dantrolene protocols .

Properties

IUPAC Name

1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGCNGONCZQFDW-OMCISZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64748-79-4
Record name Azumolene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064748794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZUMOLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7IO9CV80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azumolene
Reactant of Route 2
Azumolene
Reactant of Route 3
Azumolene
Reactant of Route 4
Azumolene
Reactant of Route 5
Azumolene
Reactant of Route 6
Azumolene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.